Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
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Overview
Description
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Mechanism of Action
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have tunable photophysical properties, which can be influenced by electron-donating groups (EDGs) at position 7 on the fused ring
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with optical applications, suggesting they may interact with light-sensitive biochemical pathways
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with optical applications, suggesting they may have effects related to light absorption and emission
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that light conditions may influence their action
Preparation Methods
The synthesis of ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common method includes the use of 5-aminopyrazoles as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles such as β-dicarbonyl compounds .
Chemical Reactions Analysis
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Scientific Research Applications
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its structural properties, it is being explored for drug design and development.
Industry: Its photophysical properties make it useful in material science for the development of new materials.
Comparison with Similar Compounds
Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate can be compared with other similar compounds such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique structural modifications in this compound contribute to its distinct photophysical and enzymatic inhibitory properties .
Properties
IUPAC Name |
ethyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h3-6H,2H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEIHZABFJNKNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN2C(=CC=N2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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